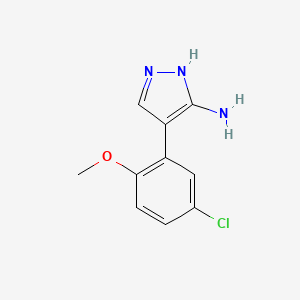

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-15-9-3-2-6(11)4-7(9)8-5-13-14-10(8)12/h2-5H,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWSNPFRYQBQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 5-chloro-2-methoxyphenylhydrazine with appropriate pyrazole precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are commonly used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and in solvents like ethanol or DMF to ensure optimal reaction conditions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyrazole compounds .

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Key Research Findings

Positional Isomerism : Substituent placement on the pyrazole ring is critical. For example, moving a 4-fluorophenyl group from position 3 to 4 abolishes p38α inhibition but introduces multi-kinase inhibition.

Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents improve metabolic stability and target binding.

Solubility and Bioavailability : Methoxy and methyl groups enhance solubility but may reduce membrane permeability due to increased polarity.

Biological Activity

4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. The specific substitution pattern on the pyrazole ring and the aromatic moiety contributes to its biological properties. The synthesis typically involves multi-step processes that may include condensation reactions and functional group modifications to enhance activity and selectivity.

Biological Activities

1. Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit potent anticancer effects. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (WM266.4). In one study, derivatives displayed IC50 values as low as 0.15 µM against B-Raf V600E, a common mutation in melanoma . The introduction of specific functional groups, such as hydroxyl groups, has been linked to enhanced anti-tumor activity.

2. Antimicrobial Properties

In vitro studies have evaluated the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. Notably, certain compounds demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest potential applications in treating bacterial infections.

3. Antiinflammatory Effects

Pyrazole compounds have also been investigated for their anti-inflammatory properties. Some derivatives showed promising results in inhibiting pro-inflammatory cytokines in cell-based assays, indicating their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, some compounds have been identified as inhibitors of B-Raf kinase, which plays a critical role in cell signaling pathways related to cancer .

- Receptor Modulation : Certain studies suggest that pyrazole derivatives may interact with neurotransmitter receptors, influencing pain pathways and offering potential analgesic effects .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit tumor growth in xenograft models of melanoma. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

- Case Study 2 : In a study focusing on antimicrobial activity, a series of pyrazole derivatives were screened against clinical isolates of resistant bacteria. The most active compound exhibited not only bactericidal activity but also inhibited biofilm formation, which is crucial for treating chronic infections.

Data Summary

Q & A

Q. What are the common synthetic routes for 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine, and how are intermediates validated?

The compound is typically synthesized via multi-step pathways involving cyclization, formylation, oxidation, and acylation. For example, thiourea analogs can be converted to halogenated regioisomers through cyclization, followed by structural confirmation via X-ray crystallography . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated in four steps, as described in thiourea derivative synthesis . Validation often relies on spectroscopic methods (NMR, IR) and crystallographic data .

Q. Which structural characterization techniques are critical for confirming the identity of this compound?

X-ray crystallography is the gold standard for resolving molecular geometry and regiochemistry. For instance, crystal structures of related pyrazole derivatives (e.g., 5-chloro-1-phenyl-1H-pyrazol-4-amine) confirm bond lengths and angles, ensuring synthetic accuracy . Complementary techniques include mass spectrometry for molecular weight verification and HPLC for purity assessment .

Q. How is the biological activity of this compound screened in preliminary studies?

In vitro assays are standard. For example, antitubercular activity is tested against Mycobacterium tuberculosis H37Rv strains using microdilution methods, with MIC (minimum inhibitory concentration) values reported . Antifungal and antibacterial activities are evaluated via agar diffusion or broth dilution assays, often comparing derivatives with halogenated or methoxy substituents .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated derivatives of this compound?

Reaction conditions such as solvent choice (e.g., water under ultrasonication for eco-friendly synthesis) and catalysts (e.g., piperidine in cyclization) significantly impact yields . Computational reaction path searches (e.g., quantum chemical calculations) can identify energy-efficient pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or substituent effects. For example, 5-chloro-2-methoxyphenyl groups may enhance antitubercular activity, while 4-fluorophenyl analogs could show reduced potency due to electronic effects . Standardizing protocols (e.g., CLSI guidelines for MIC assays) and using structure-activity relationship (SAR) models mitigate inconsistencies .

Q. What design principles improve the compound’s bioactivity against drug-resistant pathogens?

Introducing electron-withdrawing groups (e.g., -CF₃) or π-π stacking motifs (e.g., 4-bromophenyl substituents) enhances target binding. Derivatives like 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-[1,3,4]oxadiazoles show improved antifungal activity against Candida spp. by disrupting membrane integrity .

Q. How are solubility challenges addressed during formulation development?

Poor aqueous solubility is mitigated via salt formation (e.g., HCl salts) or co-solvent systems (e.g., PEG-400/water). Halogenated analogs (e.g., 4-chloro-5-(trifluoromethyl)-1H-pyrazole) exhibit better lipophilicity, aiding passive diffusion in pharmacokinetic studies .

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates binding to targets like mycobacterial enzymes or cannabinoid receptors . Tools like AutoDock Vina or Schrödinger Suite optimize ligand-receptor interactions for rational drug design .

Methodological Recommendations

- Data Validation: Cross-validate crystallographic data with spectroscopic results to confirm regioselectivity .

- SAR Studies: Systematically modify substituents (e.g., methoxy → ethoxy, chloro → bromo) to map bioactivity trends .

- Assay Reproducibility: Adopt standardized protocols (e.g., CLSI M07-A11 for antibacterial testing) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.